molecular formula C24H16O6 B5733077 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5733077
M. Wt: 400.4 g/mol
InChI Key: HYXNTJVKZDQQNB-UHFFFAOYSA-N
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Description

7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzodioxol-substituted oxoethoxy side chain at the 7-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The benzodioxol moiety (1,3-benzodioxol-5-yl) is an electron-rich aromatic system known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability . The oxoethoxy linker introduces a ketone functional group, which may influence intermolecular interactions (e.g., hydrogen bonding) and conformational flexibility .

Properties

IUPAC Name

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O6/c25-20(16-6-9-21-23(10-16)29-14-28-21)13-27-17-7-8-18-19(15-4-2-1-3-5-15)12-24(26)30-22(18)11-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXNTJVKZDQQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with chromenone precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions typically produce alcohols .

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exhibits potential in inhibiting cancer cell proliferation. It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antidiabetic Effects : The compound has shown promise in modulating glucose metabolism, enhancing insulin sensitivity, and inhibiting gluconeogenesis. These properties suggest its potential in managing diabetes.

Biological Studies

  • Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications for neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Properties : In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, attributed to antioxidant properties.

Organic Synthesis

  • Building Block for Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique structural features.

Case Studies

Several studies have highlighted the biological effects of this compound:

Anticancer Study

In vitro studies demonstrated significant reduction in viability across various cancer cell lines, including breast and colon cancers. The mechanism involved was linked to apoptosis induction via caspase activation.

Neuroprotective Effects

A study focusing on neuroprotection revealed that the compound could protect neuronal cells from oxidative stress-induced damage through modulation of signaling pathways involved in cell survival.

Antimicrobial Testing

The antimicrobial efficacy was evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate to high activity, indicating potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate pathways related to glucose metabolism in diabetic models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Modified 7-Position Substituents

(a) 7-((2H-Tetrazol-5-yl)methoxy)-4-phenyl-2H-chromen-2-one
  • Structure : Replaces the benzodioxol-oxoethoxy group with a tetrazolylmethoxy substituent.
  • Key Differences: The tetrazole ring introduces a polar, acidic NH group (pKa ~4–5), enhancing water solubility compared to the benzodioxol-oxoethoxy analog.
  • Synthesis: Prepared via cycloaddition of sodium azide with a cyanomethyl precursor under acidic conditions .
(b) 7-[2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one (Compound 6i)
  • Structure : Features a piperazinyl-fluorobenzyl group instead of benzodioxol.
  • Pharmacological Activity : Demonstrated potent antidepressant effects in mice, likely via 5-HT1A receptor modulation (Ki = 12 nM in docking studies) .
  • Key Differences :
    • The fluorobenzyl-piperazine moiety enhances basicity and CNS penetration compared to the neutral benzodioxol group.
    • Higher molecular weight (493.5 g/mol vs. ~434.4 g/mol for the target compound) may affect bioavailability .
(c) 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one
  • Structure : Contains a benzylidene-oxobutoxy chain at the 7-position.
  • Crystallographic Insights : Two independent molecules in the asymmetric unit exhibit conformational flexibility in the side chain, suggesting similar derivatives may adopt multiple bioactive conformations .

Benzodioxol-Containing Non-Coumarin Analogs

(a) Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)
  • Structure : Shares the 1,3-benzodioxol-5-yl group but lacks the coumarin core.
  • Activity: A stimulant with affinity for monoamine transporters (DAT, SERT), highlighting the benzodioxol moiety’s role in neurotransmitter modulation .
  • The ethylamino group introduces basicity, contrasting with the neutral oxoethoxy linker in the target compound .
(b) 5-Methoxymethylone (1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one)
  • Structure: Methoxy-substituted benzodioxol with a methylamino-propanone chain.
  • Analytical Data : Detected via LC-MS (m/z 254.1 [M+H]+), showcasing metabolic stability imparted by the methoxy group .

Functional Group and Property Comparison

Property Target Compound 7-Tetrazolyl Coumarin Compound 6i Eutylone
Molecular Weight ~434.4 g/mol 349.3 g/mol 493.5 g/mol 235.3 g/mol
Key Substituent Benzodioxol-oxoethoxy Tetrazolylmethoxy Piperazinyl-fluorobenzyl Ethylamino-butanone
LogP (Predicted) 3.2 2.1 4.7 1.8
Biological Activity Underexplored Underexplored Antidepressant (5-HT1A) Stimulant (DAT/SERT)
Synthetic Route Not reported Azide cycloaddition SN2 alkylation Cathinone derivatization

Research Findings and Implications

  • Structural Flexibility : The oxoethoxy linker in the target compound may adopt multiple conformations, as seen in benzylidene-oxobutoxy analogs . This flexibility could optimize binding to hydrophobic enzyme pockets.
  • Benzodioxol’s Role: The 1,3-benzodioxol group enhances aromatic interactions in biological systems, as demonstrated by Eutylone’s affinity for monoamine transporters .
  • Pharmacological Potential: Coumarin derivatives with electron-donating groups (e.g., benzodioxol) show promise in CNS disorders, but toxicity profiles require further study .

Biological Activity

7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone structure coupled with a benzodioxole moiety, which is significant for its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C24H16O6
  • IUPAC Name : 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenylchromen-2-one

This structure is pivotal in determining the compound's reactivity and biological interactions.

The biological activity of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
    • Inhibitory Activity : IC50 values indicate the concentration required to inhibit 50% of enzyme activity. For instance, certain derivatives exhibit IC50 values significantly lower than standard inhibitors like rivastigmine .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is common among compounds targeting tubulin polymerization, which is essential for mitosis .
  • Antidiabetic Effects : The compound has shown potential in modulating glucose metabolism pathways, suggesting a role in managing diabetes by enhancing insulin sensitivity or inhibiting gluconeogenesis .

Biological Activity Overview

The following table summarizes key biological activities associated with 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one:

Biological Activity Description References
AChE InhibitionPotent inhibitor with selectivity over BChE
Anticancer ActivityDisrupts microtubule assembly; induces apoptosis
Antidiabetic ActivityModulates glucose metabolism; enhances insulin sensitivity
Antimicrobial ActivityExhibits activity against various bacterial strains

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation .
  • Neuroprotective Effects : A study focused on the neuroprotective properties of this compound revealed its ability to protect neuronal cells from oxidative stress-induced damage. This was attributed to its antioxidant properties and modulation of signaling pathways involved in cell survival.
  • Antimicrobial Testing : The compound was evaluated for its antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to high activity, suggesting potential as a lead compound for antibiotic development .

Q & A

Basic: What is the recommended synthetic route for this compound, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution between a 7-hydroxycoumarin derivative and a phenacyl bromide bearing the 1,3-benzodioxol-5-yl group. Key steps include:

  • Using anhydrous potassium carbonate as a base in aprotic solvents (e.g., DMF or acetone) under reflux conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
    Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of coumarin to phenacyl bromide) and reaction time (12–24 hours). Characterization is confirmed by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent positions and coupling patterns.
  • Mass Spectrometry (MS): HRMS for molecular formula validation.
  • X-ray Crystallography: If single crystals are obtained, this provides unambiguous confirmation of stereochemistry and substituent orientation (e.g., analogous structures in used this method) .

Basic: What are the stability profiles and ideal storage conditions?

  • Stability: Stable under ambient laboratory conditions (25°C, dry atmosphere) but sensitive to strong oxidizing agents (e.g., peroxides) and extreme pH (<3 or >11).
  • Storage: Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Methodology:
    • Synthesize derivatives with variations at key positions (e.g., C4 phenyl, C7 benzodioxol, or C2-oxoethoxy groups).
    • Test biological activities (e.g., anticancer, antimicrobial) using standardized assays (MTT for cytotoxicity, MIC for antimicrobial activity).
    • Compare results with structurally similar compounds (e.g., chlorophenyl or fluorophenyl analogs in ).
  • Key Variables: Electron-withdrawing/donating substituents and steric bulk significantly modulate activity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Controlled Replication: Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability.
  • Purity Verification: Use HPLC (>95% purity) to exclude impurities as confounding factors.
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., and highlight substituent-dependent activity shifts) .

Advanced: What mechanistic approaches identify molecular targets or pathways?

  • Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases) or receptors.
  • Computational Docking: Molecular docking simulations (AutoDock Vina, Schrödinger) to predict binding modes, validated by site-directed mutagenesis of target proteins.
  • Pathway Analysis: Transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) of treated vs. untreated cells .

Advanced: How can computational modeling predict reactivity or pharmacokinetic properties?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to estimate membrane permeability.
  • ADMET Prediction: Tools like SwissADME or pkCSM to forecast absorption, toxicity, and metabolic stability .

Advanced: What in vitro/in vivo models are suitable for therapeutic evaluation?

  • In Vitro:
    • Cancer: Human cell lines (e.g., MCF-7, HeLa) using apoptosis assays (Annexin V/PI staining).
    • Antimicrobial: Gram-positive/negative bacterial strains in broth microdilution assays.
  • In Vivo:
    • Murine xenograft models for antitumor efficacy, monitoring tumor volume and biomarkers (e.g., caspase-3).
    • Pharmacokinetic studies (plasma half-life, bioavailability) via LC-MS/MS .

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